molecular formula C9H18N4O8S B11929352 Nacubactam monohydrate CAS No. 2007923-17-1

Nacubactam monohydrate

Cat. No.: B11929352
CAS No.: 2007923-17-1
M. Wt: 342.33 g/mol
InChI Key: XZQAWKQXPUEMIH-HHQFNNIRSA-N
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Description

Nacubactam monohydrate is a novel β-lactamase inhibitor with antibacterial activity. It is being developed as a single drug to be co-administered with cefepime or aztreonam. This compound is particularly significant in the fight against drug-resistant bacteria, especially those producing β-lactamases that hydrolyze β-lactam antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nacubactam monohydrate is synthesized through a series of chemical reactions involving diazabicyclooctane structures. The synthetic route typically involves the formation of the diazabicyclooctane core, followed by functionalization to introduce the sulfooxy and carboxamide groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Nacubactam monohydrate primarily undergoes substitution reactions due to its β-lactamase inhibitory properties. It can also participate in hydrolysis reactions when interacting with β-lactamases .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the hydrolyzed forms of nacubactam, which are inactive against β-lactamases .

Mechanism of Action

Nacubactam monohydrate exerts its effects through dual mechanisms:

Comparison with Similar Compounds

Uniqueness of Nacubactam Monohydrate: this compound is unique due to its dual mechanism of action, which not only inhibits β-lactamases but also targets penicillin-binding protein 2. This dual action enhances its effectiveness against a broader range of β-lactamase-producing bacteria .

Properties

CAS No.

2007923-17-1

Molecular Formula

C9H18N4O8S

Molecular Weight

342.33 g/mol

IUPAC Name

[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;hydrate

InChI

InChI=1S/C9H16N4O7S.H2O/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18;/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18);1H2/t6-,7+;/m1./s1

InChI Key

XZQAWKQXPUEMIH-HHQFNNIRSA-N

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN.O

Origin of Product

United States

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